Amyloid-Forming peptide GNNQQNY

Amyloid aggregation Nucleation kinetics Computational modeling

Standard amyloid model systems often introduce heterogeneous aggregation kinetics and polymorphic outcomes, compromising reproducibility in inhibitor screening and structural studies. GNNQQNY solves this with a defined nucleation pathway and oligomer-free elongation. - Critical nucleus size: ~7 monomers; lag phase >10h - ideal for high-throughput screening of nucleation inhibitors - Forms both 3D crystals (PDB 1YJP) and amyloid fibrils from same prep - enables atomic-resolution polymorphism studies - Non-toxic fibrils; validated scaffold for functional nanomaterials and MD force field benchmarking

Molecular Formula C33H48N12O14
Molecular Weight 836.8 g/mol
Cat. No. B12385149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid-Forming peptide GNNQQNY
Molecular FormulaC33H48N12O14
Molecular Weight836.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN)O
InChIInChI=1S/C33H48N12O14/c34-13-27(52)40-18(10-24(37)49)30(55)44-19(11-25(38)50)31(56)42-16(5-7-22(35)47)28(53)41-17(6-8-23(36)48)29(54)43-20(12-26(39)51)32(57)45-21(33(58)59)9-14-1-3-15(46)4-2-14/h1-4,16-21,46H,5-13,34H2,(H2,35,47)(H2,36,48)(H2,37,49)(H2,38,50)(H2,39,51)(H,40,52)(H,41,53)(H,42,56)(H,43,54)(H,44,55)(H,45,57)(H,58,59)/t16-,17-,18-,19-,20-,21-/m0/s1
InChIKeyDIUJDHXPULIBNK-PXQJOHHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNNQQNY Peptide for Amyloid Aggregation Research


Amyloid-forming peptide GNNQQNY is a well-characterized heptapeptide (Gly-Asn-Asn-Gln-Gln-Asn-Tyr) derived from the N-terminal prion-determining domain of the yeast Sup35 protein [1]. It serves as a quintessential in vitro model system for investigating the fundamental molecular mechanisms of amyloid fibril formation, including nucleation-dependent kinetics, polymorphism, and structural transitions [2]. The peptide is known for its robust and reproducible self-assembly into cross-β sheet rich fibrils under a variety of conditions, mimicking the behavior of larger disease-associated proteins [3].

Why GNNQQNY Outperforms Generic Amyloid Peptides


In-class amyloidogenic peptides exhibit vast heterogeneity in aggregation kinetics, nucleation mechanisms, and resulting polymorphic structures, directly impacting experimental reproducibility and data interpretation [1]. Unlike many disease-associated fragments (e.g., Aβ, hIAPP) that form complex and heterogeneous mixtures of oligomers and fibrils, GNNQQNY's well-defined, nucleation-dependent aggregation pathway and its ability to form homogeneous solutions of monomers allow for precise control over the initial state, which is critical for quantitative kinetic studies and inhibitor screening [2]. Simply substituting a different amyloid-forming peptide risks introducing uncontrollable variables, such as different critical nucleus sizes, divergent aggregation rates, or distinct polymorph outcomes, undermining the validity of comparative analyses and structure-activity relationship studies [3].

Quantitative Selection Evidence for GNNQQNY


Larger Critical Nucleus Size vs. KLVFFA

The aggregation of GNNQQNY follows a nucleation-dependent mechanism with a critical nucleus size experimentally determined to be approximately 7 monomers [1]. In contrast, the well-known amyloid-beta fragment KLVFFA (Aβ16-20) exhibits a much smaller critical nucleus of approximately 2 monomers [2]. This larger nucleus for GNNQQNY provides a more pronounced and measurable lag phase, which is essential for quantifying nucleation efficiency and for screening inhibitors that specifically target the pre-fibrillar stages of aggregation [1].

Amyloid aggregation Nucleation kinetics Computational modeling

Fibril and Nanocrystal Polymorphism

GNNQQNY uniquely exhibits a concentration-dependent polymorphism, forming monoclinic and orthorhombic crystals at low concentrations (≤ 5 mg/mL) and amyloid fibrils at higher concentrations (> 10 mg/mL) [1]. This is in stark contrast to the majority of amyloid-forming peptides like Aβ(1-40) or hIAPP, which primarily form heterogeneous fibril populations and do not readily yield well-diffracting crystals [2]. The ability to obtain both high-resolution crystal structures (e.g., PDB ID: 1YJP) and detailed NMR data on fibrils from the same peptide sequence provides an unparalleled platform for understanding the structural basis of amyloid polymorphism [3].

Amyloid polymorphism Solid-state NMR X-ray crystallography

Non-Cytotoxic Mature Fibrils

In a direct assessment, mature GNNQQNY amyloid fibrils were shown to exert no significant oxidative stress or cytotoxicity upon incubation with differentiated SH-SY5Y neuroblastoma cells [1]. This contrasts sharply with the mature fibrils of many disease-related amyloidogenic proteins and peptides (e.g., Aβ42, α-synuclein), which are known to induce significant cellular toxicity and oxidative stress [2]. The non-toxic nature of GNNQQNY fibrils makes it an ideal, safe-to-handle surrogate for studying amyloid structure and inhibition without the confounding variable of cell death [1].

Cytotoxicity Biocompatibility Cell-based assays

Oligomer-Free Elongation Pathway

Hybrid structural analysis using SAXS, fiber diffraction, and EM revealed that GNNQQNY fibril elongation proceeds via monomer addition without the detectable accumulation of intermediate oligomeric species [1]. This is a key point of differentiation from other amyloidogenic proteins like glucagon, insulin, and α-synuclein, for which the formation of transient, often cytotoxic, oligomeric intermediates is a prominent feature of the aggregation pathway [1]. This 'oligomer-free' elongation pathway for GNNQQNY provides a simplified system for studying the fundamental physics of amyloid growth and for screening compounds designed to specifically block fibril elongation [2].

Amyloid elongation Oligomer toxicity Structural biology

Extended Aggregation Window vs. KLVFFA

In a direct comparison under identical conditions, the amyloidogenic peptide KLVFFA was observed to aggregate to completion within 2 hours, whereas GNNQQNY aggregation exhibited a characteristic lag phase followed by a growth phase that extended beyond 10 hours [1]. This extended timescale provides a much larger dynamic range for monitoring and quantifying the effects of modulators on the aggregation process. The rapid aggregation of KLVFFA limits its utility in high-throughput kinetic assays, as the short timeframe makes it difficult to resolve subtle kinetic effects or to accurately determine half-times and rate constants [2].

Aggregation kinetics Thioflavin T assay High-throughput screening

Fast Aggregation Kinetics Baseline for Mutants

Studies on rationally designed GNNQQNY mutants reveal that the wild-type sequence's self-assembly is 'extremely fast,' effectively masking many intermediate states [1]. By engineering specific hydrogen-bond-disrupting mutations (e.g., Q4Nle, Q5Nle), researchers were able to decelerate the process and stabilize intermediate structures, such as protofibrils and distinct chiral fibers, which are not observable with the wild-type peptide [2]. This demonstrates that GNNQQNY's unmodified, rapid kinetics serve as a crucial baseline for understanding the full energy landscape of amyloidogenesis. In contrast, many other amyloid peptides (e.g., Aβ40) exhibit inherently slower aggregation that already reflects a mixture of intermediate species, complicating the deconvolution of fundamental driving forces [3].

Mutagenesis Structure-activity relationship Amyloid design

GNNQQNY Research Applications & Procurement


High-Throughput Screening for Amyloid Nucleation Inhibitors

Due to its well-defined, nucleation-dependent aggregation with a large critical nucleus (~7 monomers) and an extended lag phase (>10 hours), GNNQQNY is the optimal peptide for high-throughput screening campaigns aimed at identifying compounds that inhibit the initial rate-limiting step of amyloid formation [1]. Its reproducible, oligomer-free elongation pathway minimizes data complexity, allowing for clear, unambiguous hits. The absence of inherent fibril cytotoxicity ensures that observed effects in cell-based assays are due to the compound's mechanism of action rather than a reduction in toxicity [2].

Structural Polymorphism by NMR and Crystallography

GNNQQNY is the premier model system for investigating the structural basis of amyloid polymorphism. Its unique ability to form both high-quality 3D crystals (monoclinic and orthorhombic) at low concentrations and amyloid fibrils at higher concentrations from the same preparation conditions enables direct, atomic-resolution comparisons between different assembly states [1]. This is a capability not offered by disease-related peptides, making GNNQQNY indispensable for developing and validating advanced structural techniques like solid-state NMR and microcrystallography [2].

Benchmarking MD Simulations and Computational Models

The wealth of high-resolution structural data (e.g., PDB ID: 1YJP) and quantitative kinetic parameters available for GNNQQNY makes it a standard for benchmarking and validating new computational models of protein aggregation [1]. Its small size allows for extensive all-atom and coarse-grained MD simulations, while its experimentally validated critical nucleus size and fast kinetics provide a stringent test for the predictive power of new algorithms and force fields. Its use as a reference system accelerates the development of more accurate computational tools for studying larger, more complex amyloidogenic proteins [2].

Rational Design of Amyloid-Based Nanomaterials

The non-toxic nature of GNNQQNY fibrils and the deep understanding of its self-assembly pathway make it an attractive scaffold for designing functional amyloid-based nanomaterials [1]. The ability to use rational mutagenesis (e.g., Q4Nle, Q5Nle) to control the assembly outcome—directing the system towards achiral nanocrystals or twisted chiral fibers—provides a powerful toolkit for engineering materials with specific morphological and structural properties [2]. This level of control is essential for developing biocompatible nanowires, hydrogels, and surface coatings.

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